3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde
Description
Properties
Molecular Formula |
C13H8F2O |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H |
InChI Key |
ULDOQGFKTIJYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
A widely used method to construct the biphenyl skeleton is the Suzuki-Miyaura cross-coupling reaction between an aryl boronic acid and an aryl halide bearing fluorine substituents. This method offers regioselectivity and tolerance to functional groups.
-
- The reaction is conducted in anhydrous toluene with potassium phosphate as base and a palladium catalyst (e.g., Pd(PPh3)4).
- The mixture is stirred under an inert atmosphere (argon) at elevated temperatures (~90 °C) until completion.
- Work-up involves filtration, solvent removal, and purification by silica gel chromatography.
Example : Coupling of 3,4-difluorophenylboronic acid with 2-bromo-benzaldehyde derivatives to yield the biphenyl aldehyde scaffold.
Directed Fluorination and Halogenation
Selective fluorination at the 3' and 4' positions can be achieved via:
- Electrophilic fluorination using fluorinating agents on pre-formed biphenyl intermediates.
- Use of fluorinated aryl halides as starting materials in coupling reactions.
This ensures precise placement of fluorine atoms without affecting the aldehyde moiety.
Formylation via Lithiation or Metalation
Introduction of the aldehyde group at the 2-position often utilizes:
- Directed ortho-lithiation of biphenyl intermediates followed by quenching with electrophilic formylating agents such as DMF (dimethylformamide).
- Alternatively, metal-halogen exchange followed by formylation.
This step requires careful temperature control (typically -78 °C to 0 °C) to avoid side reactions.
Decarboxylation Coupling and Catalytic Hydrogenation (Patent Method)
A patented method describes the synthesis of 3,4-difluoro-substituted biphenyl amines, which can be adapted for aldehyde derivatives:
Step 1: Decarboxylation Coupling
- React o-nitrobenzoic acid salts with substituted halobenzenes in the presence of catalysts and alkali (e.g., sodium or potassium carbonate).
- Conditions: 80-240 °C for 9-48 hours.
- Outcome: Formation of fluoro-substituted nitrobiphenyl intermediates.
Step 2: Catalytic Hydrogenation
Oxidation of Methyl Biphenyls to Aldehydes
Another approach is bromination of methyl-substituted biphenyls followed by oxidation:
- Methyl biphenyl derivatives undergo bromination using sodium bromate or sodium percarbonate in biphasic systems.
- Subsequent oxidation converts bromomethyl groups to aldehydes.
- This method achieves high yields (up to 93%) and purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid, aryl halide, Pd catalyst, K3PO4, toluene, 90 °C | 80-90 | High regioselectivity, mild conditions | Requires expensive catalysts |
| Directed Lithiation/Formylation | Biphenyl, n-BuLi, DMF, low temperature (-78 °C) | 70-85 | Precise aldehyde placement | Sensitive to moisture, low temp |
| Decarboxylation Coupling + Hydrogenation | o-Nitrobenzoic acid salts, halobenzene, catalyst, H2, autoclave | 75-85 | Scalable, adaptable to fluorinated amines | Multi-step, high temp |
| Bromination & Oxidation | Methyl biphenyl, NaBrO3, NaHSO3, organic solvent | 85-93 | High yield, straightforward | Requires handling bromine reagents |
Research Findings and Optimization Notes
- Catalyst Selection : Palladium catalysts with phosphine ligands provide optimal yields in Suzuki coupling; ligand-free systems show lower efficiency.
- Reaction Atmosphere : Inert atmosphere (argon or nitrogen) is critical to avoid oxidation of sensitive intermediates.
- Temperature Control : Lithiation and hydrogenation steps require strict temperature regulation to maximize selectivity and yield.
- Purification : Flash chromatography and crystallization are standard to achieve high purity compounds.
- Scalability : Patent methods demonstrate the feasibility of large-scale synthesis with good reproducibility.
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific application.
- If used as a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) or affect cellular pathways.
- Further research would be needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares 3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde with structurally analogous biphenyl carbaldehydes:
Key Observations:
- Electron-withdrawing substituents (F, Cl, CF₃) increase the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions or cyclizations.
- Fluorine vs. Chlorine : While both are electron-withdrawing, Cl provides greater lipophilicity, whereas F improves metabolic stability in drug design .
- Methoxy and ethynyl groups expand applications into materials science due to conjugation and solubility modulation .
2.2.1. Cyclization Reactions
- Methoxy-substituted analogs (e.g., 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde) undergo UV-mediated cyclization to form phenanthridines in 54% yield, leveraging electron-donating groups to stabilize radical intermediates .
2.2.2. Cross-Coupling and Functionalization
- Ethynyl-substituted derivatives (e.g., 2'-(p-tolylethynyl)-[1,1'-biphenyl]-2-carbaldehyde) achieve >90% yields in LiOtBu-promoted cycloadditions, highlighting the role of conjugated systems in facilitating intramolecular reactions .
- Fluorinated analogs like this compound are likely less reactive in such processes due to reduced electron density at the biphenyl core .
Physicochemical and Spectroscopic Properties
| Property | This compound | 3',4'-Dichloro Analog | 2'-(Trifluoromethyl) Analog |
|---|---|---|---|
| LogP (Predicted) | ~3.1 (moderate lipophilicity) | ~3.8 (higher) | ~4.2 (highest) |
| ¹H NMR (Aldehyde δ) | ~10.1 ppm (sharp singlet) | ~10.3 ppm | ~10.4 ppm |
| Solubility | Low in H₂O; soluble in DCM, THF | Lower in H₂O | Low in polar solvents |
Notes:
Biological Activity
3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological properties that may be leveraged in therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H8F2O
- Molecular Weight : 220.20 g/mol
The presence of fluorine atoms in the biphenyl structure can significantly influence its biological interactions and pharmacokinetics.
Anticancer Activity
Research indicates that biphenyl derivatives, including 3',4'-difluoro compounds, exhibit promising anticancer properties. A study reported that certain biphenyl aldehydes induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, these compounds have been shown to inhibit the growth of various cancer cell lines by triggering caspase-dependent apoptosis mechanisms .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Emerging evidence suggests that biphenyl derivatives may possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal tissues. This neuroprotective effect is attributed to the compound's ability to modulate neurotransmitter levels and enhance synaptic plasticity .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
- Neuroprotection : By reducing oxidative stress and inflammation, it protects neuronal cells from damage.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of various biphenyl derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models treated with this compound compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .
Study 2: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections .
Q & A
Q. What are the common synthetic routes for preparing 3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde and related derivatives?
The synthesis typically involves palladium-catalyzed C−H activation or cross-coupling strategies. For example, biphenyl carbaldehydes can be synthesized using a transient directing group (TDG) approach, where a palladium catalyst facilitates regioselective coupling between aromatic aldehydes and alkenes (e.g., but-3-en-2-one) under mild conditions. Column chromatography (e.g., n-hexane/EtOAc gradients) is commonly used for purification, yielding products with >90% purity . GP-2 protocols (General Procedure 2) involving stoichiometric control of reactants and flash chromatography are also effective for derivatives with substituents like trifluoromethyl or methoxy groups .
Q. How are biphenyl carbaldehyde derivatives characterized, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy : H and C NMR provide structural confirmation, with coupling constants revealing stereochemical outcomes (e.g., E/Z ratios in alkenes) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .
- IR spectroscopy : Identifies functional groups like aldehydes (C=O stretch ~1700 cm) .
- Chromatographic purity : HPLC or TLC ensures >95% purity, critical for reproducibility in downstream applications .
Advanced Research Questions
Q. How can transient directing groups (TDGs) control regioselectivity in C−H functionalization of biphenyl carbaldehydes?
TDGs, such as acetyl-protected oximes or ketones, temporarily coordinate to transition metals (e.g., Pd), directing C−H activation to specific positions. For example, in pallada-electrocatalyzed reactions, TDGs enable ortho-alkenylation of biphenyl carbaldehydes with unactivated arenes, achieving >90% regioselectivity. The directing effect is sensitive to steric and electronic factors—bulky substituents on the TDG or biphenyl core can shift selectivity .
Q. What strategies optimize yields in enantioselective syntheses of biphenyl carbaldehyde derivatives?
Yield optimization involves:
- Catalyst screening : Chiral ligands like BINAP or DAIPEN enhance enantioselectivity in Pd-catalyzed reactions .
- Solvent and temperature control : Polar aprotic solvents (e.g., THF) and low temperatures (0–25°C) improve stereochemical outcomes .
- Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., -CF) stabilizes intermediates, reducing side reactions . Contradictions in yield data (e.g., 64% vs. 92% for similar substrates) often arise from differences in catalyst loading or purification methods .
Q. How does UV irradiation mediate cyclization of biphenyl carbaldehyde oximes into phenanthridines?
Biphenyl-2-carbaldehyde O-acetyl oximes undergo Norrish-type photolysis under UV light (254–365 nm), generating biradical intermediates that cyclize to form phenanthridine cores. The reaction scope is limited by steric hindrance—methoxy or fluoro substituents at specific positions (e.g., 2',3'-dimethoxy) improve yields (up to 54%) by stabilizing transition states .
Q. What safety protocols are essential when handling fluorinated biphenyl carbaldehydes?
Fluorinated derivatives require:
Q. How do steric and electronic effects influence the reactivity of 3',4'-difluoro substituents in cross-coupling reactions?
The electron-withdrawing nature of fluorine increases electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions. However, steric bulk from ortho-fluorine atoms can hinder metal coordination, requiring tailored ligands (e.g., sterically demanding phosphines) to maintain catalytic efficiency .
Q. How should researchers address contradictory NMR data in structurally similar biphenyl carbaldehydes?
Discrepancies in chemical shifts (e.g., δ 7.8–8.2 ppm for aldehyde protons) may arise from:
- Solvent effects : Deuterated solvents (CDCl vs. DMSO-d) alter peak positions .
- Conformational dynamics : Rotameric equilibria in solution can split or broaden signals .
- Impurity interference : Trace solvents or byproducts require rigorous purification (e.g., repeated column runs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
